2-methyl-N-(3-methylbutyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-methyl-N-(3-methylbutyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 2-methyl-N-(3-methylbutyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like methanol and catalysts such as acetic acid . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
2-methyl-N-(3-methylbutyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
2-methyl-N-(3-methylbutyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in enzyme inhibition studies.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-methylbutyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-methyl-N-(3-methylbutyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C24H26N4 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-methyl-N-(3-methylbutyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H26N4/c1-17(2)14-15-25-22-16-21(19-10-6-4-7-11-19)26-24-23(18(3)27-28(22)24)20-12-8-5-9-13-20/h4-13,16-17,25H,14-15H2,1-3H3 |
InChI Key |
GUJQQKMKCRNCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NCCC(C)C |
Origin of Product |
United States |
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